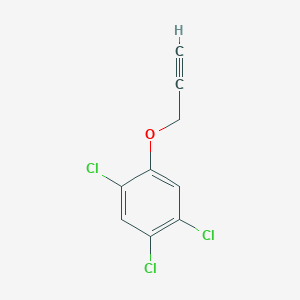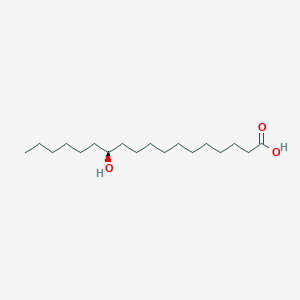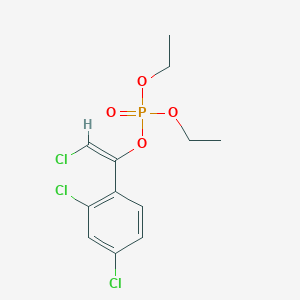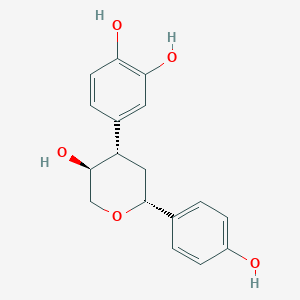
3-(2,4,5-Trichlorophenoxy)-1-propyne
Overview
Description
3-(2,4,5-Trichlorophenoxy)-1-propyne (TCPP) is an organochlorine compound that is used as an industrial chemical, a flame retardant, and a pesticide. It is a volatile, colorless liquid with a strong odor and is highly soluble in water. TCPP is an important intermediate in the synthesis of other compounds, such as trichlorophenol and triclosan. In addition, it is used as a flame retardant in a variety of products, including plastics, fabrics, and furniture.
Scientific Research Applications
Synthesis Applications
3-(2,4,5-Trichlorophenoxy)-1-propyne is utilized in various synthesis processes. For instance, it is involved in the 1,3-dipolar cycloaddition reaction, which is a method used to synthesize new compounds. This reaction was applied to create 3-glycosyl-5-substituted-2-isoxazoles, showcasing its role in the synthesis of complex organic structures (Fascio & D'Accorso, 2001).
Adsorption Studies
This chemical compound has been studied for its adsorption behavior. Specifically, research on the adsorption of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate demonstrates its potential in environmental applications, such as removing contaminants from aqueous solutions (Khan & Akhtar, 2011).
Combustion and Environmental Impact
Research into the combustion of compounds containing the 2,4,5-trichlorophenoxy moiety, including this compound, has provided insights into the environmental impact of these chemicals. Studies have shown the formation of harmful byproducts like dioxins during combustion, which is crucial for understanding their environmental and health impacts (Stehl & Lamparski, 1977).
Chemical Reactivity and Catalysis
The compound is also investigated for its reactivity in various chemical reactions. For example, its involvement in reactions like bromoboration and cross-coupling processes, which are significant in the field of organic synthesis and catalysis (Wang, Tobrman, Xu, & Negishi, 2009).
Pesticide Sensitivity and Horticulture
In horticulture, derivatives of this compound have been used in studies to understand their effects on plants. For instance, an application of 2-(2,4,5-trichlorophenoxy)propionic acid, a related compound, to apple trees showed significant effects on fruit development and tree health (Simons, 1972).
Properties
IUPAC Name |
1,2,4-trichloro-5-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h1,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYLFWLAILEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937777 | |
| Record name | 1,2,4-Trichloro-5-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17051-03-5 | |
| Record name | 2-(2,4,5-Trichlorophenyl)propynyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017051035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trichloro-5-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)











